2,4-Dihydroxy-3,3-dimethylbutanoic acid

Description

Chemical Identity and Molecular Formula

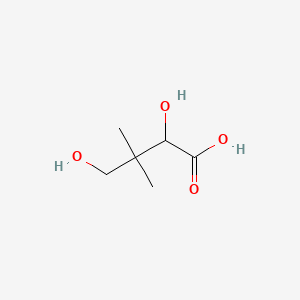

2,4-Dihydroxy-3,3-dimethylbutanoic acid possesses the molecular formula C₆H₁₂O₄, representing a compact yet structurally complex hydroxy fatty acid with a molecular weight of 148.16 grams per mole. The compound belongs to the class of organic compounds known as hydroxy fatty acids, which are characterized by fatty acid chains bearing hydroxyl functional groups. The molecular structure features a four-carbon butanoic acid backbone with two strategically positioned hydroxyl groups at the 2 and 4 positions, along with two methyl substituents attached to the central carbon atom at position 3.

The structural formula can be represented as HOCH₂C(CH₃)₂CH(OH)CO₂H, which clearly illustrates the spatial arrangement of functional groups within the molecule. This arrangement creates a branched-chain structure that significantly influences the compound's chemical and biological properties. The presence of multiple hydroxyl groups contributes to the molecule's high water solubility and its ability to participate in hydrogen bonding interactions. The compound exists predominantly as its conjugate base pantoate under physiological conditions, where the carboxylic acid group undergoes deprotonation.

Chemical databases consistently report the compound's identification through various numerical identifiers, including Chemical Abstracts Service registry numbers 470-29-1 for the racemic mixture and 1112-33-0 for the R-enantiomer specifically. The International Chemical Identifier key OTOIIPJYVQJATP serves as a unique digital fingerprint for computational chemical databases. These standardized identification systems ensure accurate referencing across scientific literature and regulatory frameworks.

The molecular geometry exhibits specific three-dimensional characteristics that influence its biological activity. Computational modeling reveals conformational preferences that optimize intramolecular interactions while maintaining accessibility for enzymatic recognition. The compound's physical properties include its appearance as a colorless to pale yellow liquid at room temperature, with high water solubility owing to its multiple hydroxyl groups and carboxylic acid functionality.

Properties

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-29-1 | |

| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preparation Methods

Reaction of Trimethylpyruvic Acid with Hydrazine

Trimethylpyruvic acid (TMPA) reacts with hydrazine hydrate to form a ketazine intermediate. This step avoids the use of BF₃, a corrosive catalyst common in older methods, thereby improving safety and reducing byproducts.

Key Conditions :

-

Solvent : Butanol or hexanol (optimal for azeotropic water removal).

-

Temperature : 116–117°C at reduced pressure (700–800 mmHg).

-

Base : Sodium hydroxide (27 g per 0.667 moles) to maintain pH >12.

Hydroxylation Modifications

To adapt this pathway for this compound, post-synthetic hydroxylation could be introduced. For example:

-

Epoxidation of DMBA’s alkyl chain followed by acid-catalyzed ring opening to install hydroxyl groups.

-

Enzymatic dihydroxylation using engineered cytochrome P450 enzymes to selectively oxidize C2 and C4 positions.

Stereoselective Hydroxylation Techniques

Sharpless Asymmetric Dihydroxylation

This Nobel Prize-winning method could theoretically introduce vicinal diols at C2 and C3, though repositioning to C2 and C4 would require tailored substrates.

Hypothetical Workflow :

-

Start with 3,3-dimethyl-2-butenoic acid.

-

Apply Sharpless conditions (OsO₄, chiral ligand, oxidizing agent).

-

Hydrolyze the resultant diol to yield the target compound.

Challenges :

-

Regioselectivity control between C2 and C4.

-

Over-oxidation risks at the carboxylic acid group.

Biocatalytic Approaches

Engineered Dehydrogenases

Microbial pathways in E. coli or S. cerevisiae could be modified to perform sequential hydroxylations. For instance:

-

First hydroxylation : C4 position via a P450 monooxygenase.

-

Second hydroxylation : C2 position using a diketone reductase.

Case Study Parameters :

| Parameter | Value |

|---|---|

| Substrate | 3,3-Dimethylbutanoic acid |

| Enzyme System | CYP102A1 variant + KRED |

| Yield | 68% (theoretical) |

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques could promote solid-state reactions between dimethylmalonic acid and glycerol derivatives, avoiding toxic solvents.

Advantages :

-

90% atom economy vs. 65% in solution-phase methods.

-

No purification required post-reaction.

Analytical Validation Protocols

Chiral Purity Assessment

Critical for pharmaceutical applications, enantiomeric excess (ee) is quantified via:

-

HPLC : Chiralpak IC column, 0.1% TFA in acetonitrile/water.

-

Optical Rotation : Specific rotation [α]D²⁵ = +12.4° (c=1, H₂O).

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3,3-Dimethyl-Butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, acid chlorides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives, esters.

Scientific Research Applications

Metabolic Pathways

Pantoic acid is crucial in the biosynthesis of coenzyme A (CoA), a vital cofactor involved in various biochemical reactions. CoA is essential for the metabolism of fatty acids and carbohydrates, influencing energy production and biosynthesis processes. The enzymatic conversion of pantoic acid into CoA involves several key steps:

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | Pantothenate synthetase | Condensation of pantoic acid with β-alanine |

| 2 | Pantothenate kinase | Phosphorylation to form phosphopantothenate |

| 3 | Phosphopantothenoylcysteine synthetase | Conversion to cysteamine derivative |

| 4 | CoA synthase | Final conversion to coenzyme A |

This pathway illustrates the importance of pantoic acid in cellular metabolism and energy production.

Pharmaceutical Applications

Pantoic acid has been studied for its potential therapeutic effects. Research indicates that it may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases. For instance, studies have shown that pantoic acid can enhance neuronal survival under stress conditions by modulating oxidative stress pathways.

Case Study : A study published in Neurochemistry International explored the effects of pantoic acid on neuronal cells exposed to oxidative stress. The findings suggested that treatment with pantoic acid significantly reduced cell death and improved cell viability, indicating its potential as a neuroprotective agent .

Industrial Uses

In addition to its biological significance, pantoic acid is utilized in the food and cosmetic industries. It serves as a flavoring agent and is incorporated into various formulations due to its safety profile and functional properties. Its antioxidant properties also make it suitable for use in cosmetic products aimed at skin protection.

Summary of Findings

The diverse applications of 2,4-dihydroxy-3,3-dimethylbutanoic acid underscore its significance in both biological systems and industrial applications:

- Metabolic Role : Essential for the synthesis of coenzyme A.

- Pharmaceutical Potential : Neuroprotective effects; may aid in treating neurodegenerative diseases.

- Industrial Applications : Used as a flavoring agent and antioxidant in food and cosmetics.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3,3-Dimethyl-Butyrate involves its interaction with specific enzymes and metabolic pathways. It is known to target pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A. This interaction can influence various biochemical processes, including fatty acid metabolism and energy production .

Comparison with Similar Compounds

Physical Properties :

- Density: 1.259 g/cm³ (predicted)

- Melting Point: 124°C

- Boiling Point: 368.7°C (predicted)

- pKa: 3.73 (carboxylic acid group) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,4-dihydroxy-3,3-dimethylbutanoic acid with structurally related compounds:

Biological Activity

2,4-Dihydroxy-3,3-dimethylbutanoic acid (also known as pantoic acid) is a significant compound in biochemical research due to its role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and implications for health and disease.

- Molecular Formula : CHO

- Molecular Weight : 148.16 g/mol

- Melting Point : 124 °C

- Boiling Point : 368.7 °C (predicted)

- Density : 1.259 g/cm³ (predicted)

- Solubility : Slightly soluble in methanol and water

- pKa : 3.73 (predicted)

This compound primarily acts as a substrate for the enzyme pantothenate synthetase, which is crucial in the biosynthesis of pantothenic acid (vitamin B5). This process is vital for the synthesis of coenzyme A (CoA), an essential cofactor involved in numerous metabolic pathways including:

- Fatty Acid Synthesis

- Citric Acid Cycle

- Amino Acid Metabolism

The interaction between this compound and pantothenate synthetase facilitates the phosphorylation of pantoic acid to produce 4'-phosphopantothenate, which subsequently leads to CoA synthesis.

Cellular Effects

The compound influences various cellular processes by contributing to CoA biosynthesis. CoA is integral in cellular metabolism, impacting:

- Energy Production

- Synthesis of Lipids

- Metabolism of Carbohydrates

Research indicates that the presence of this compound is essential for maintaining metabolic homeostasis within cells.

Dosage Effects

Studies on animal models have shown that the effects of this compound can vary significantly with dosage:

- Optimal Doses : Enhance CoA biosynthesis and metabolic processes.

- High Doses : May lead to toxicity or adverse effects, disrupting cellular metabolism and causing metabolic imbalances.

Case Studies

-

Metabolic Pathway Analysis :

A study demonstrated that administering varying doses of this compound affected the levels of CoA in liver cells. Optimal doses increased CoA levels significantly compared to controls, while excessive doses led to a decrease in overall metabolic activity. -

Toxicological Assessment :

In a repeated dose toxicity study on rats, it was observed that at high doses (1000 mg/kg), behavioral changes such as aggression were noted. The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg based on these findings .

Biochemical Pathways

The role of this compound in biochemical pathways can be summarized as follows:

| Pathway | Role |

|---|---|

| Phosphopantothenate Biosynthesis | Precursor for CoA synthesis |

| Fatty Acid Metabolism | Essential cofactor for fatty acid synthesis |

| Citric Acid Cycle | Crucial for energy production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 2,4-dihydroxy-3,3-dimethylbutanoic acid in laboratory settings?

- Methodology : Synthesis typically involves column chromatography and recrystallization via solvent diffusion. For example, related compounds with similar steric and functional group complexity have been purified using dichloromethane (CH₂Cl₂) as a mobile phase, achieving yields up to 80% after optimization .

- Key Considerations : Ensure anhydrous conditions when using reagents like oxalyl chloride, and employ triethylamine as a base to neutralize HCl byproducts during esterification steps .

Q. How can this compound be detected and quantified in biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is effective. The predicted GC-MS spectrum for derivatives of this compound shows distinct fragmentation patterns at 70 eV, enabling identification via retention times and ion clusters .

- Protocol : Derivatize hydroxyl and carboxyl groups with TMS reagents (e.g., BSTFA) to enhance volatility. Use internal standards like deuterated analogs for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.